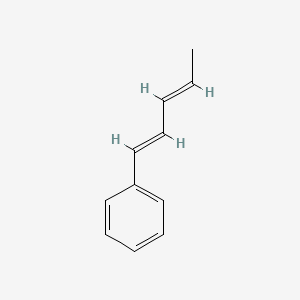
Penta-1,3-dien-1-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of penta-1,3-dien-1-ylbenzene can be achieved through several methods. One common approach involves the coupling of benzene with 1,3-pentadiene under specific reaction conditions. For instance, the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems based on organoaluminum compounds. These systems facilitate the polymerization of penta-1,3-diene, resulting in high yields of the desired product . The reaction conditions typically include the use of isopropyl chloride in combination with organoaluminum compounds such as aluminum ethyl chloride, aluminum diethyl chloride, and aluminum triethyl .
Análisis De Reacciones Químicas
Types of Reactions: Penta-1,3-dien-1-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Penta-1,3-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Research has explored its potential as an antiviral and antibacterial agent.
Industry: The compound is used in the production of synthetic rubbers and other polymeric materials.
Mecanismo De Acción
The mechanism of action of penta-1,3-dien-1-ylbenzene and its derivatives involves interactions with specific molecular targets. For instance, antiviral activity against tobacco mosaic virus has been attributed to the binding of the compound to the viral coat protein, inhibiting its function . Similarly, antibacterial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .
Comparación Con Compuestos Similares
Penta-1,3-dien-1-ylbenzene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with industrial applications in the production of synthetic rubber.
1,4-Pentadiene: Another diene with different reactivity due to the position of the double bonds.
Styrene: A vinyl-substituted benzene that is widely used in the production of polystyrene and other polymers.
Uniqueness: this compound is unique due to its conjugated diene structure combined with a benzene ring. This combination imparts distinct reactivity and makes it a versatile building block for various chemical syntheses and industrial applications.
Propiedades
Fórmula molecular |
C11H12 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(1E,3E)-penta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H,1H3/b3-2+,8-5+ |
Clave InChI |
BCRJHHFLBOQAMG-YNRRLODASA-N |
SMILES isomérico |
C/C=C/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC=CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



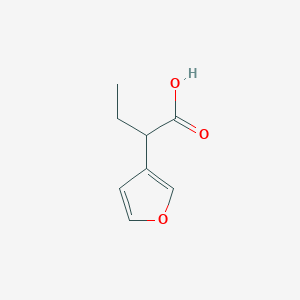

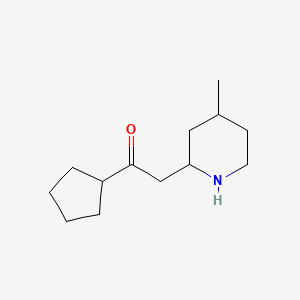
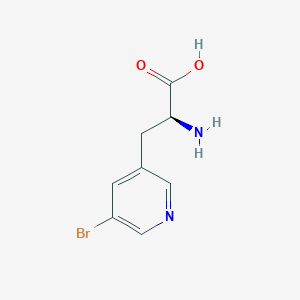
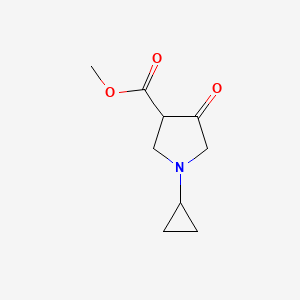
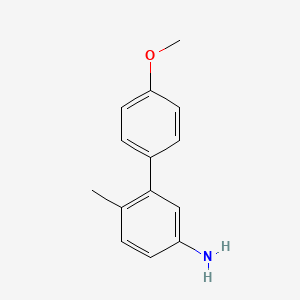
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
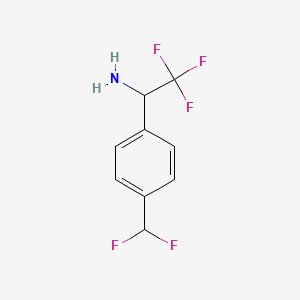
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)

![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)

